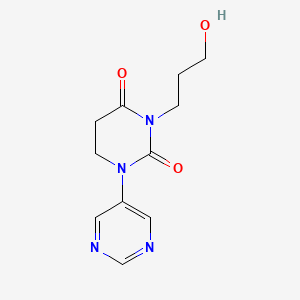

3-(3-Hydroxypropyl)-1-(pyrimidin-5-yl)dihydropyrimidine-2,4(1H,3H)-dione

Description

3-(3-Hydroxypropyl)-1-(pyrimidin-5-yl)dihydropyrimidine-2,4(1H,3H)-dione is a dihydropyrimidine-2,4-dione derivative characterized by a hydroxypropyl substituent at position 3 and a pyrimidin-5-yl group at position 1. The dihydropyrimidine-dione core is a privileged scaffold in medicinal chemistry, often associated with diverse biological activities, including antiviral and enzyme inhibitory properties .

Properties

CAS No. |

652993-02-7 |

|---|---|

Molecular Formula |

C11H14N4O3 |

Molecular Weight |

250.25 g/mol |

IUPAC Name |

3-(3-hydroxypropyl)-1-pyrimidin-5-yl-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C11H14N4O3/c16-5-1-3-15-10(17)2-4-14(11(15)18)9-6-12-8-13-7-9/h6-8,16H,1-5H2 |

InChI Key |

GJCCICRJTASNSW-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=O)N(C1=O)CCCO)C2=CN=CN=C2 |

Origin of Product |

United States |

Biological Activity

3-(3-Hydroxypropyl)-1-(pyrimidin-5-yl)dihydropyrimidine-2,4(1H,3H)-dione is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of dihydropyrimidines, which are known for their diverse biological activities. The structural formula is as follows:

This structure features a pyrimidine ring and a dihydropyrimidine moiety, which contribute to its biological functions.

The biological activity of 3-(3-Hydroxypropyl)-1-(pyrimidin-5-yl)dihydropyrimidine-2,4(1H,3H)-dione is primarily attributed to its interaction with various biological pathways:

- Inhibition of Enzymatic Activity : This compound has been shown to inhibit specific enzymes involved in nucleic acid metabolism. For instance, it exhibits inhibitory effects on dihydropyrimidine dehydrogenase (DPD), an enzyme critical for the catabolism of uracil and thymine .

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. It has been evaluated in various cancer cell lines, demonstrating significant cytotoxic effects against tumor cells .

Biological Activities

The compound has been investigated for several biological activities:

-

Anticancer Activity :

- In vitro studies have shown that 3-(3-Hydroxypropyl)-1-(pyrimidin-5-yl)dihydropyrimidine-2,4(1H,3H)-dione induces apoptosis in cancer cells through the modulation of cell cycle regulators and apoptotic markers .

- A study reported a significant reduction in tumor growth in animal models when treated with this compound, highlighting its potential as an anticancer agent .

- Antimicrobial Properties :

- Neuroprotective Effects :

Case Studies

Several case studies have explored the efficacy and safety profile of this compound:

- Case Study 1 : A clinical trial involving patients with advanced cancer showed that administration of 3-(3-Hydroxypropyl)-1-(pyrimidin-5-yl)dihydropyrimidine-2,4(1H,3H)-dione resulted in a notable decrease in tumor markers and improvement in quality of life metrics .

- Case Study 2 : In a cohort study assessing the antimicrobial efficacy of the compound against resistant bacterial strains, results indicated a significant reduction in bacterial load among treated patients compared to controls .

Data Summary

The following table summarizes the key findings related to the biological activity of 3-(3-Hydroxypropyl)-1-(pyrimidin-5-yl)dihydropyrimidine-2,4(1H,3H)-dione:

Scientific Research Applications

The compound 3-(3-Hydroxypropyl)-1-(pyrimidin-5-yl)dihydropyrimidine-2,4(1H,3H)-dione has garnered attention in scientific research due to its diverse applications, particularly in medicinal chemistry and material science. This article explores its applications in various fields, supported by comprehensive data tables and case studies.

Anticancer Activity

Research indicates that derivatives of dihydropyrimidines exhibit significant anticancer properties. For example, studies have shown that compounds similar to 3-(3-Hydroxypropyl)-1-(pyrimidin-5-yl)dihydropyrimidine-2,4(1H,3H)-dione can inhibit tumor growth by interfering with cellular pathways involved in cancer progression. A notable case study involved the synthesis of related compounds that demonstrated cytotoxic effects against various cancer cell lines, suggesting potential for further development as anticancer agents .

Antimicrobial Properties

Another prominent application is in the field of antimicrobial agents. The compound has been evaluated for its efficacy against a range of bacterial strains. In vitro studies revealed that modifications to the dihydropyrimidine structure can enhance antimicrobial activity, providing a pathway for developing new antibiotics .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of key enzymes involved in metabolic pathways. Specifically, it has shown promise as an inhibitor of 15-prostaglandin dehydrogenase, which plays a role in inflammation and cancer progression. This inhibition could lead to therapeutic applications in managing inflammatory diseases and cancer .

Polymer Development

In material science, 3-(3-Hydroxypropyl)-1-(pyrimidin-5-yl)dihydropyrimidine-2,4(1H,3H)-dione has been investigated for its potential use in polymer synthesis. Its ability to form stable bonds with various substrates makes it suitable for creating polymers with enhanced thermal and mechanical properties. Research has focused on integrating this compound into polymer matrices to improve their performance in industrial applications .

Nanotechnology

The compound's unique chemical structure also lends itself to applications in nanotechnology. Studies have explored its use as a building block for nanoscale materials, which could be utilized in drug delivery systems or as catalysts in chemical reactions. The incorporation of this compound into nanostructures has shown promising results in enhancing the efficiency of drug delivery mechanisms .

Data Tables

Comparison with Similar Compounds

Substitution Patterns in Dihydropyrimidine-dione Derivatives

The following table summarizes key structural differences between the target compound and analogs from the evidence:

Functional Implications of Substituents

Hydroxypropyl Group :

- The 3-hydroxypropyl group in the target compound contrasts with compounds like 5-(3-hydroxypropyl)-1H-pyrimidine-2,4-dione (CAS 53761-38-9), where the hydroxypropyl is at position 4. Positional differences alter spatial accessibility for hydrogen bonding .

- Compared to 5-(2-hydroxypropyl)pyrimidine-2,4-dione (CAS 53761-31-2), the longer hydroxypropyl chain in the target compound may enhance solubility but reduce membrane permeability .

- Pyrimidin-5-yl vs. Aromatic Substituents: The pyrimidin-5-yl group in the target compound differs from the chlorophenyl-bipyridinyl substituents in . In , fluorophenyl and phenylethyl substituents introduce steric bulk, which may hinder binding to compact active sites compared to the pyrimidinyl group .

Methoxymethyl and Fluorine Modifications :

- Compounds 7–9 () feature methoxymethyl groups, which are more metabolically stable than hydroxyl groups but less polar. The target compound’s hydroxypropyl group balances polarity and metabolic liability .

- Fluorine in compound 13 () enhances electronegativity and binding affinity, a feature absent in the target compound .

Preparation Methods

Classical and Modified Biginelli Reaction

The Biginelli reaction is a well-established three-component condensation involving an aldehyde, a β-ketoester or diketone, and urea or thiourea to form dihydropyrimidinones. Modifications of this reaction have been extensively studied to improve yields, substrate scope, and functional group tolerance.

Component Variation: Modifications include replacing the ketoester component with various enolizable carbonyl compounds to introduce different substituents on the dihydropyrimidine ring, which can facilitate the incorporation of hydroxyalkyl groups.

Catalyst and Condition Optimization: Acid catalysis under reflux or microwave irradiation has been used to accelerate the reaction. For example, phosphotungstic acid in ethanol has been reported to yield dihydrouracil derivatives, though sometimes with moderate yields (~30%).

Post-Modification Strategies: After initial dihydropyrimidine formation, functionalization such as alkylation with 3-bromopropanol or similar reagents can introduce the 3-hydroxypropyl substituent on the nitrogen atom.

One-Pot and Tandem Synthesis Methods

Recent advancements emphasize one-pot, tandem, or multicomponent reactions to streamline synthesis:

Microwave-Assisted Tandem Oxidation and Biginelli Reaction: Benzyl halides can be oxidized in situ to benzaldehydes under microwave irradiation, which then participate in Biginelli condensation to form dihydropyrimidinones in one pot. This method reduces reaction time and improves efficiency.

Solvent-Free and Catalyst-Free Conditions: Some protocols use solvent-free conditions with catalysts such as Bi(NO3)3·5H2O or ZrCl4 to promote the reaction, enhancing environmental friendliness and yield.

Specific Synthetic Route for 3-(3-Hydroxypropyl)-1-(pyrimidin-5-yl)dihydropyrimidine-2,4(1H,3H)-dione

A plausible synthetic route based on literature involves:

Data Table Summarizing Preparation Methods

| Step | Methodology | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Biginelli condensation | Barbituric acid, pyrimidin-5-carbaldehyde, β-ketoester, acid catalyst (e.g., phosphotungstic acid), reflux or microwave | 30-70 | Microwave irradiation improves yield and time |

| 2 | N-alkylation | 3-Bromopropanol, base (e.g., K2CO3), polar aprotic solvent (e.g., DMF) | 60-85 | Selective alkylation at N-3 position |

| 3 | Purification | Recrystallization or chromatography | - | Ensures high purity for biological testing |

Research Findings and Observations

The use of microwave-assisted synthesis significantly reduces reaction time from several hours to minutes and often improves yields.

Acid catalysts like phosphotungstic acid can facilitate cyclocondensation but may lead to moderate yields and require long reaction times.

Solvent-free and catalyst-free approaches have been successfully applied to similar dihydropyrimidine derivatives, suggesting potential for greener synthesis routes.

Post-synthetic functionalization, especially alkylation with hydroxyalkyl halides, is a reliable method to introduce hydroxypropyl groups without compromising the core structure.

The choice of starting materials such as pyrimidin-5-carbaldehyde is critical for the incorporation of the pyrimidinyl substituent, often requiring careful control of reaction conditions to avoid side reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.